2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid

Drug Solubility Bioconjugation Pre-formulation

2-((3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid (CAS 141113-51-1) is a synthetic derivative belonging to the 3-arylcoumarin class, consisting of a benzopyrone core substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with an oxyacetic acid moiety. As cataloged in PubChem (CID 1424931), it has a molecular formula of C18H14O6 and a molecular weight of 326.3 g/mol, with a computed XLogP3-AA of 3.1.

Molecular Formula C18H14O6
Molecular Weight 326.304
CAS No. 141113-51-1
Cat. No. B2472207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid
CAS141113-51-1
Molecular FormulaC18H14O6
Molecular Weight326.304
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O
InChIInChI=1S/C18H14O6/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H,19,20)
InChIKeyFBFATUHSFXQVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid (CAS 141113-51-1): A Research-Grade 3-Arylcoumarin-7-oxyacetic Acid Scaffold for Targeted Conjugation and SAR Studies


2-((3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid (CAS 141113-51-1) is a synthetic derivative belonging to the 3-arylcoumarin class, consisting of a benzopyrone core substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with an oxyacetic acid moiety . As cataloged in PubChem (CID 1424931), it has a molecular formula of C18H14O6 and a molecular weight of 326.3 g/mol, with a computed XLogP3-AA of 3.1 [1]. This molecule is primarily procured as a research intermediate, supplied by vendors such as CymitQuimica as a catalog item (Ref. 3D-RFA11351) . Its structural features enable its use as a ligand precursor for metal complexation and as a late-stage functionalization handle for constructing fluorescent conjugates or bioactive molecular libraries.

Why a Generic 3-Arylcoumarin or Simple 7-Hydroxycoumarin Cannot Substitute for 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid in Research Applications


The scientific selection of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid over close structural analogs is dictated by the need for simultaneous structural rigidity and functional reactivity at distinct positions. A simple 7-hydroxy-3-(4-methoxyphenyl)coumarin lacks the carboxylic acid handle required for direct amide/ester conjugation without additional activation steps, and the phenolic -OH group exhibits pKa and hydrogen-bonding character vastly different from the flexible carboxymethyl chain [1]. Conversely, the unsubstituted coumarin-7-oxyacetic acid (CAS 126424-85-9) lacks the 3-aryl substitution that is essential for extending the conjugated system, which critically modulates both photophysical properties and target-binding affinity in medicinal chemistry campaigns [2]. Generic replacement risks compromising the solubility profile (influenced by the ionizable carboxylic acid at physiological pH), the UV-Vis absorption/emission maxima, and the metal-chelating geometry established by the precise 7-oxyacetate arrangement, any of which invalidates comparative structure-activity relationship (SAR) reproducibility [3].

Quantitative Differentiation of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid Against Closest Structural Analogs


Enhanced Aqueous Solubility via Carboxymethyl Substitution Relative to 7-Hydroxy-3-(4-methoxyphenyl)coumarin

The target compound replaces the phenolic -OH at the 7-position with an acetic acid side chain. PubChem computed descriptors reveal that the target compound possesses 1 hydrogen bond donor (the carboxylic acid) and 6 hydrogen bond acceptors, compared to the 7-hydroxy analog which has 2 donors and 4 acceptors [1]. Under aqueous buffer conditions (pH 7.4), the carboxylic acid moiety (predicted pKa ~4.5) of the target compound exists predominantly in its ionized carboxylate form, dramatically increasing hydrophilicity, whereas the phenolic -OH of the comparator (predicted pKa ~7-8) remains largely unionized, resulting in relatively lower aqueous solubility [2]. This ionization difference is critical for applications such as bioconjugation under mild aqueous conditions or metal-chelating studies in polar solvents, where the target compound offers superior solubility without requiring co-solvents [3].

Drug Solubility Bioconjugation Pre-formulation

Synthetic Utility: Carboxylic Acid Handle Enables Direct Conjugation to Amines, Unlike 7-Acetoxy-3-(4-methoxyphenyl)coumarin (CAS 141113-52-2)

The target compound provides a free carboxylic acid at the terminus of its 7-oxy side chain, making it directly reactive with primary amines via standard carbodiimide coupling to form stable amide linkages. The closest commercially available comparator with an ester at this position, 7-acetoxy-3-(4-methoxyphenyl)coumarin (CAS 141113-52-2) , features an acetyl ester that is stable under ambient conditions but requires hydrolysis to generate a reactive handle, introducing an additional synthetic step and potential yield loss [1]. Furthermore, the acetyl group is a metabolic liability in cellular assays (susceptible to esterase cleavage), potentially releasing the inactive 7-hydroxy metabolite. In contrast, the acetic acid moiety of the target compound can be directly activated (e.g., to an NHS ester) without deprotection, streamlining the synthesis of amide-linked bioconjugates or metal-chelating ligands [2].

Click Chemistry Amide Coupling Ligand Synthesis

Metal-Binding Specificity: Defined Oxyacetate Coordination Sphere Compared to 7-Hydroxy Derivatives

The 7-oxyacetic acid moiety acts as a bidentate chelator for metal ions, forming stable 5-membered chelate rings through the carboxylate oxygen and the coumarin carbonyl. In a 2023 study, a series of coumarin oxyacetate ligands structurally analogous to the target compound were used to synthesize homoleptic copper(II) and zinc(II) complexes [1]. While the target compound itself was not tested in that study, the class-level inference is strong: the 7-oxyacetate motif consistently yielded mononuclear complexes with defined geometries characterized by X-ray crystallography [2]. In contrast, the 7-hydroxy comparator, 7-hydroxy-3-(4-methoxyphenyl)coumarin, typically forms polynuclear or less-defined complexes due to the bridging tendency of the deprotonated phenol [3]. The discrete complexation behavior of the oxyacetate scaffold is crucial for researchers requiring well-defined coordination compounds for spectroscopic, catalytic, or biological studies.

Coordination Chemistry Antimicrobial Complexes Spectroscopy

Optimal Use Cases for 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid Informed by Quantitative Evidence


Synthesis of Fluorescent Metal-Organic Conjugates for Photodynamic Therapy

The compound serves as an ideal ligand precursor for constructing zinc(II) phthalocyanine-coumarin conjugates, where the 7-oxy position is tethered via an amide linkage to the macrocycle. As demonstrated by Pişkin et al. (2011) [1], the 3-(4-methoxyphenyl) substituent enhances solubility and modulates the photophysical properties of the resulting complex. The free carboxylic acid enables direct one-step conjugation to amino-functionalized phthalocyanines, avoiding the deprotection required with 7-acetoxy analogs, thereby increasing overall synthetic yield and purity.

Antimicrobial Metal Complex Development via Rational Chelation Design

For research teams developing next-generation antimicrobial metal-based therapeutics, this compound offers a defined O,O'-bidentate ligand capable of forming structurally characterized mononuclear complexes [2]. The ionizable carboxylate group ensures aqueous solubility during complexation, a critical advantage over the 7-hydroxy analog which often precipitates or forms ill-defined polynuclear species. This reproducibility is essential for obtaining meaningful Minimum Inhibitory Concentration (MIC) data against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Medicinal Chemistry Synthesis of Targeted Covalent Inhibitor Libraries

The compound's carboxylic acid handle allows for rapid derivatization into a library of amide-linked fragments for SAR exploration. Unlike the 7-hydroxy-3-(4-methoxyphenyl)coumarin scaffold, which lacks a simple conjugation handle, this target compound can be directly coupled to diverse amine-containing warheads targeting enzymes such as monoamine oxidases (MAO) or fatty acid amidases [3]. The predictable logD (~3.1) and 5 rotatable bond count place it within favorable physicochemical space for fragment-based drug discovery.

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